molecular formula C11H23N3O B13083518 2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

Cat. No.: B13083518
M. Wt: 213.32 g/mol
InChI Key: ZJHJSZLYWTUYJI-AXDSSHIGSA-N
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Description

2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is a complex organic compound with a unique structure that includes an amino group, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Methylation: The methyl group is added using methylating agents such as methyl iodide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-N-methylheptanamide: Similar structure but with a heptanamide backbone.

    (S)-2-Amino-N-ethylpropanamide: Similar structure but with an ethyl group instead of a piperidine ring.

Uniqueness

2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is unique due to its combination of functional groups and the presence of the piperidine ring, which imparts specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

InChI

InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-6-4-5-7-13(10)2/h9-10H,4-8,12H2,1-3H3/t9?,10-/m0/s1

InChI Key

ZJHJSZLYWTUYJI-AXDSSHIGSA-N

Isomeric SMILES

CC(C(=O)N(C)C[C@@H]1CCCCN1C)N

Canonical SMILES

CC(C(=O)N(C)CC1CCCCN1C)N

Origin of Product

United States

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